4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine
Description
Properties
CAS No. |
1335116-40-9 |
|---|---|
Molecular Formula |
C10H17F3N2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)pyrrolidin-1-yl]piperidine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)9-2-1-7-15(9)8-3-5-14-6-4-8/h8-9,14H,1-7H2 |
InChI Key |
CXYOVFJWORUYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, leading to its biological effects . The pyrrolidine and piperidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Piperidine-Pyrrolidine Hybrids Without Trifluoromethyl Groups
Derivatives of 4-(1-pyrrolidinyl)piperidine (e.g., compounds II–V in ) lack the trifluoromethyl substituent but share the piperidine-pyrrolidine scaffold. Key differences include:
- Antimicrobial Activity : A naphthalene-substituted derivative (compound 6 ) exhibited broad-spectrum activity against gram-positive/negative bacteria and fungi .
- Behavioral Effects : The parent 4-(1-pyrrolidinyl)piperidine altered exploration and motility in rodent models at 50–100 mg/kg, but nitro/methoxy derivatives displayed variable responses .
Piperidine Derivatives with Trifluoromethylphenyl Groups
Compounds such as UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) and 72 (imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone) feature trifluoromethyl groups on aromatic rings rather than pyrrolidine (Figure 2):
- UDD: A CYP51 inhibitor with anti-Trypanosoma cruzi activity comparable to posaconazole .
Key Distinction : The target compound’s trifluoromethyl-pyrrolidine moiety may confer distinct pharmacokinetic profiles, such as altered solubility or reduced off-target interactions, compared to trifluoromethylphenyl analogs.
Opioid and Sigma Receptor Ligands
- (2S)-1-[4-(Trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride : A kappa opioid receptor ligand with exceptional selectivity (κ/μ = 4,100:1) and potency (Ki κ = 0.57 nM) .
- BD 1008 and BD 737 : Sigma receptor antagonists with pyrrolidinyl-ethylamine or cyclohexylamine groups, showing high affinity for both σ₁ and σ₂ subtypes .
Comparison : The target compound’s direct pyrrolidinyl-piperidine linkage (vs. pyrrolidinylmethyl or ethylamine spacers) may influence receptor binding kinetics and subtype selectivity.
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | PSA (Ų) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~275 | 2.8 | 15 | High (due to -CF₃) |
| 4-(1-Pyrrolidinyl)piperidine | 154 | 1.2 | 12 | Moderate |
| UDD | ~500 | 4.5 | 45 | High |
| Compound 72 | 388 | 3.9 | 55 | High |
Biological Activity
4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is a compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of 222.25 g/mol. Its IUPAC name is 4-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]piperidine. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interactions with biological targets.
Research indicates that this compound interacts with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The trifluoromethyl group contributes to its binding affinity and selectivity, making it a promising candidate for drug development aimed at treating conditions such as cancer and neurodegenerative diseases .
Key Mechanisms Include:
- Receptor Binding : The compound has been shown to act as a ligand for dopamine receptors, specifically enhancing selectivity for D3 receptors over D2 receptors, which may reduce side effects commonly associated with D2 antagonism .
- Metabolic Stability : The trifluoromethyl substituent improves the compound's resistance to metabolic degradation, allowing for prolonged action in vivo .
Pharmacological Applications
The potential applications of this compound span various therapeutic areas:
- Cancer Treatment : Studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting key pathways involved in tumor growth .
- Neurodegenerative Diseases : Its interaction with dopamine receptors may provide therapeutic benefits in conditions like Parkinson's disease by modulating dopaminergic signaling .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, highlighting its efficacy in various models:
- Dopamine Receptor Studies : In vitro assays demonstrated that the compound exhibits high affinity for D3 receptors, leading to improved CNS-MPO scores, which predict better blood-brain barrier permeability and reduced side effects associated with non-selective dopamine receptor antagonists .
- Antitumor Activity : A study focusing on fluorinated compounds revealed that those containing a trifluoromethyl group showed enhanced potency against cancer cell lines, indicating that this compound could be effective in targeting specific cancer types .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Trifluoromethyl phenyl sulfone | Contains a trifluoromethyl group | Used as a trifluoromethylating agent |
| α-Trifluoromethylstyrene | A versatile synthetic intermediate | Useful for preparing complex fluorinated compounds |
| 4-(1-Pyrrolidinyl)piperidine | Similar piperidine structure | Lacks the trifluoromethyl group |
This comparison highlights the unique advantages of this compound in terms of enhanced lipophilicity and potential biological activity compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
